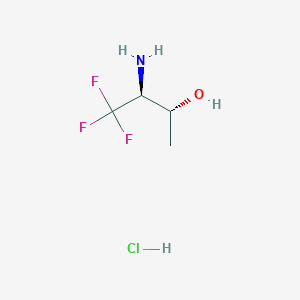

(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride” is a compound that contains an amino group (-NH2), a hydroxyl group (-OH), and three fluorine atoms attached to the same carbon atom. The (2R,3S) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and hydroxyl groups onto a 4,4,4-trifluorobutane backbone. This could potentially be achieved through nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecule has two chiral centers, leading to potential for isomerism. The (2R,3S) notation indicates the absolute configuration of these chiral centers . The molecule’s 3D structure can be analyzed using techniques like X-ray diffraction .Chemical Reactions Analysis

The presence of the amino and hydroxyl groups makes the molecule polar and capable of participating in a variety of chemical reactions. For example, the amino group can act as a nucleophile in substitution or addition reactions, or it can be protonated to form a positively charged ammonium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with similar configurations (like (2R,3S) or (2S,3S)) can have different physical properties .Scientific Research Applications

Synthesis of Fluorinated Amino Acids

(Pigza, Quach, & Molinski, 2009) reported the stereoselective syntheses of fluorinated amino acids, utilizing a conceptually simple transformation from 4,4,4-trifluoro-3-methylbutanoic acid. This process illustrates the chemical versatility and potential of fluorinated compounds in synthesizing valuable amino acids for various applications.

Anticancer Drug Development

(Basu Baul, Basu, Vos, & Linden, 2009) explored the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, showcasing their potential as anticancer drugs. The study underscores the role of fluorinated compounds in the design and development of new therapeutic agents.

Advances in NMR Technology

(Tressler & Zondlo, 2014) synthesized (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as sensitive applications in 19F NMR, facilitating the study of peptides in medicinal chemistry. This highlights the significance of fluorinated compounds in enhancing the sensitivity and resolution of NMR studies.

Environmental and Health Implications

(Ruan, Lin, Wang, Liu, & Jiang, 2015) identified novel polyfluorinated ether sulfonates in municipal sewage sludge in China, indicating the environmental presence and persistence of fluorinated compounds. This research emphasizes the need for understanding the environmental behaviors and potential adverse effects of these substances.

Methodological Advancements in Synthesis

(Han, Takeda, Liu, Konno, Abe, Hiramatsu, Moriwaki, & Soloshonok, 2019) disclosed a method for large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, demonstrating the utility of fluorinated compounds in drug design as bioisosteres of leucine moiety.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound could include studying its potential applications in various fields, such as pharmaceuticals or materials science. Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name |

(2R,3S)-3-amino-4,4,4-trifluorobutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c1-2(9)3(8)4(5,6)7;/h2-3,9H,8H2,1H3;1H/t2-,3+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGIIRXNIZILNM-MUWMCQJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(F)(F)F)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-Amino-4,4,4-trifluorobutan-2-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-2,3-dimethoxy-5,6,13,13a-tetrahydroisoquinolino[2,1-b]isoquinolin-8-one](/img/structure/B2778337.png)

![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)

![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-ethoxybenzamide](/img/structure/B2778351.png)